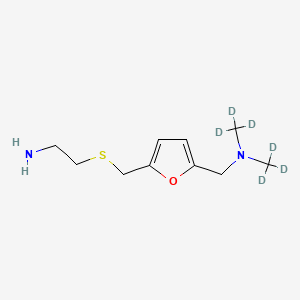

Ranitidine-d6 Impurity B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ranitidine-d6 Impurity B is a deuterated impurity of ranitidine, a histamine H2 receptor antagonist used to reduce stomach acid production. This compound is often studied to understand the stability, degradation, and potential impurities in ranitidine formulations. The presence of impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ranitidine-d6 Impurity B involves the incorporation of deuterium atoms into the ranitidine molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Ranitidine-d6 Impurity B can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Substitution reactions can occur at the furan ring or the thioether linkage.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Applications De Recherche Scientifique

Ranitidine-d6 Impurity B has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation of ranitidine.

Biology: The compound helps in understanding the metabolic pathways and potential toxicological effects of ranitidine impurities.

Medicine: Research on this compound aids in ensuring the safety and efficacy of ranitidine-containing medications.

Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance.

Mécanisme D'action

Ranitidine-d6 Impurity B, like ranitidine, acts by inhibiting histamine H2 receptors on the gastric parietal cells, reducing gastric acid secretion. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a means to study the compound’s behavior and interactions more precisely.

Comparaison Avec Des Composés Similaires

Ranitidine: The parent compound, used to treat conditions related to excess stomach acid.

Nizatidine: Another histamine H2 receptor antagonist with a similar structure and function.

Famotidine: A related compound with a different chemical structure but similar therapeutic effects.

Uniqueness: Ranitidine-d6 Impurity B is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical studies. The deuterium labeling allows for more precise tracking and analysis of the compound’s behavior, making it valuable for research and quality control.

Activité Biologique

Ranitidine-d6 Impurity B is a deuterated form of ranitidine, a well-known histamine H2 receptor antagonist used primarily to reduce gastric acid production. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, safety profile, and implications in research.

Overview of Ranitidine and Its Impurities

Ranitidine is utilized for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. Its mechanism involves reversible binding to H2 receptors on gastric parietal cells, inhibiting gastric acid secretion. However, impurities like this compound can arise during synthesis and storage, raising concerns about their biological activity and safety.

This compound primarily targets the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. The binding of this compound to these receptors results in:

- Inhibition of Gastric Acid Secretion : By blocking histamine from activating H2 receptors, ranitidine reduces both basal and stimulated gastric acid secretion.

- Impact on Gastrin Levels : Chronic use can lead to increased plasma gastrin levels due to feedback mechanisms, potentially promoting gastric ECL cell hyperplasia and other changes in gastric physiology .

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption with peak plasma concentrations occurring within 1 to 3 hours post-administration. The compound's stability and degradation pathways are critical in understanding its biological effects and potential toxicity. Studies have indicated that environmental factors such as temperature and humidity significantly affect the degradation of ranitidine and its impurities, leading to the formation of harmful byproducts like N-nitrosodimethylamine (NDMA) under certain conditions .

Table 1: Biological Activity Summary of this compound

| Parameter | Details |

|---|---|

| Target Receptor | Histamine H2 receptor |

| Mechanism | Reversible antagonist; inhibits gastric acid secretion |

| Pharmacokinetics | Rapid absorption; peak concentration at 1-3 hours |

| Toxicological Concerns | Potential formation of NDMA; implications for carcinogenicity |

| Metabolic Pathways | Undergoes biotransformation; may influence gut microbiota composition |

Case Studies

-

NDMA Formation in Ranitidine Products :

A significant case study highlighted the formation of NDMA in ranitidine products stored under various conditions. Analysis revealed that NDMA levels could exceed acceptable limits when stored at elevated temperatures and humidity levels . This raises concerns regarding the long-term safety of ranitidine formulations containing impurities like this compound. -

Carcinogenic Potential :

Research has indicated that prolonged exposure to ranitidine can lead to hypergastrinemia and subsequent development of ECL cell carcinoids in animal models. This suggests a potential link between ranitidine use and increased cancer risk due to its ability to elevate gastrin levels over time .

Safety Profile

The safety profile of this compound is closely tied to its potential for forming NDMA, classified as "probably carcinogenic" by the International Agency for Research on Cancer (IARC). Regulatory agencies have implemented strict guidelines for monitoring nitrosamine levels in pharmaceutical products due to these risks .

Propriétés

IUPAC Name |

2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCGQJHMUYGLU-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.